![molecular formula C17H14N2O6 B5795129 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide](/img/structure/B5795129.png)
3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide, also known as MNA-715, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of acrylamides and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide is its relatively high cost and limited availability.
Future Directions
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective analogs of 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide could lead to the discovery of new drugs with improved therapeutic properties.
Synthesis Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 3-(1,3-benzodioxol-5-yl)acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)acrylamide has also been shown to possess anti-cancer properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-23-14-6-4-12(19(21)22)9-13(14)18-17(20)7-3-11-2-5-15-16(8-11)25-10-24-15/h2-9H,10H2,1H3,(H,18,20)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOIUBSKQUQKIU-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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